molecular formula C19H21F3N2O4 B560278 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid CAS No. 1004548-96-2

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid

Katalognummer: B560278
CAS-Nummer: 1004548-96-2
Molekulargewicht: 398.382
InChI-Schlüssel: XHUSAIWAUAMZRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

FFN 511, also known as “6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid”, primarily targets the neuronal vesicular monoamine transporter 2 (VMAT2) . VMAT2 plays a crucial role in the regulation of neurotransmitter release, specifically dopamine, into the synaptic cleft .

Mode of Action

FFN 511 interacts with its target, VMAT2, by inhibiting the binding of serotonin (5-HT) to VMAT2 . The inhibition occurs at an IC50 of 1 µM, which is comparable to dopamine itself . This interaction results in the modulation of neurotransmitter release, particularly affecting the release of dopamine .

Biochemical Pathways

The primary biochemical pathway affected by FFN 511 involves the regulation of dopamine release. By inhibiting 5-HT binding to VMAT2, FFN 511 impacts the normal functioning of VMAT2, which is responsible for transporting monoamines, particularly dopamine, from the cytosol into synaptic vesicles . This results in changes in the downstream effects related to dopamine signaling and neurotransmission .

Result of Action

The molecular effect of FFN 511’s action involves the inhibition of 5-HT binding to VMAT2, which subsequently affects the release of dopamine . On a cellular level, FFN 511 enables optical imaging of presynaptic terminal activity and labels dopamine and other presynaptic terminals in the striatum . This allows for the visualization of neurotransmitter dynamics during exocytosis .

Action Environment

The action of FFN 511 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as dopamine and serotonin, can affect the binding of FFN 511 to VMAT2 . Additionally, the physiological state of the organism, such as lactation, can influence the functionality of FFN 511 . .

Vorbereitungsmethoden

The synthesis of FFN 511 involves several steps, starting with the preparation of the core structure followed by functionalization to introduce the aminoethyl group. The synthetic route typically involves:

Analyse Chemischer Reaktionen

FFN 511 durchläuft verschiedene chemische Reaktionen, darunter:

Biologische Aktivität

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid, commonly referred to as FFN 511 , is a synthetic compound recognized for its significant biological implications in neuroscience and pharmacology. This article explores its biological activity, particularly its interaction with the vesicular monoamine transporter 2 (VMAT2) and its potential applications in research.

Chemical Structure and Properties

FFN 511 features a complex tetracyclic structure that incorporates both nitrogen and oxygen atoms, enhancing its solubility and reactivity in biological systems. The presence of an amino group and a trifluoroacetic acid moiety contributes to its unique chemical properties:

Property Details
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS Number 1004548-96-2
Solubility Soluble in polar solvents
Fluorescent Properties Acts as a fluorescent false neurotransmitter

FFN 511 primarily acts as a competitive inhibitor of serotonin binding to VMAT2. By mimicking neurotransmitters structurally, it competes for uptake into vesicles, where it accumulates and fluoresces. This fluorescence can be quantitatively measured to monitor the release of neurotransmitters like serotonin and dopamine.

Biochemical Pathways

The inhibition of serotonin binding to VMAT2 disrupts normal neurotransmitter transport, impacting dopamine release and potentially altering synaptic transmission dynamics. This mechanism is crucial for understanding various neuropharmacological processes.

In Vitro Studies

Research has demonstrated that FFN 511 effectively inhibits serotonin binding to VMAT2 with an IC50 value of approximately 1 µM. This property has been exploited in optical imaging studies to visualize presynaptic terminal activity in neurons .

Cytotoxicity Evaluations

In related studies involving derivatives of bis(2-aminoethyl)amine, compounds similar to FFN 511 were screened for cytotoxic activity against human cancer cell lines using the MTT assay. Notably:

  • Compound 6 showed promising cytotoxic effects across multiple cancer cell lines.
  • The strongest activity was observed in A549 (lung carcinoma) cells with significant inhibition of interleukin-6 secretion .

Case Studies

One notable study highlighted the use of FFN 511 in visualizing neurotransmitter release in live neuronal tissues. The compound's ability to fluoresce upon vesicular uptake allowed researchers to track presynaptic activity dynamically .

Eigenschaften

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.C2HF3O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;3-2(4,5)1(6)7/h9-10H,1-8,18H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSAIWAUAMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.